4'-(Benzyloxy)-3-hydroxy-cis-stilbene-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Williamson Ether Synthesis, where initial deprotonation of the alcohol and subsequent reaction with benzyl bromide delivers the protected alcohol . Another method involves the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) as an acid-catalyzed O-benzylating reagent .Molecular Structure Analysis

While the exact molecular structure of “4’-(Benzyloxy)-3-hydroxy-cis-stilbene-2-carboxylic acid” is not directly available, related compounds like 4-Benzyloxyphenylboronic Acid and (4-Benzyloxy)phenylacetic acid have been studied. These compounds often have complex structures with multiple functional groups, including benzyloxy groups and carboxylic acid groups.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like Suzuki–Miyaura coupling and reduction reactions . The carboxylate group in carboxylic acids can also react with a P═O double bond, giving a five-coordinate phosphorus intermediate that expels diphosphate ion as a leaving group .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-Phenylbenzoic Acid include properties such as molecular weight, chemical formula, and specific physical form . For example, 4-Benzyloxyphenylboronic Acid has a molecular weight of 228.054 g/mol .Wissenschaftliche Forschungsanwendungen

Catalytic Epoxidation Studies

One research avenue involves the use of cis-stilbene derivatives in catalytic epoxidation reactions. A study by W. Adam et al. (2002) delved into the epoxidation of cis-stilbene by various oxygen donors, catalyzed by MnIII(salen) complexes. The research highlighted how the cis/trans epoxide ratio is influenced by the oxygen source and the counterion of the catalyst, providing insights into the mechanistic probes in these reactions. This work underscores the role of 4'-(Benzyloxy)-3-hydroxy-cis-stilbene-2-carboxylic acid derivatives in understanding the diastereoselectivity and mechanistic pathways of epoxidation reactions, crucial for developing more efficient and selective catalytic processes (Adam, Roschmann, Saha-Möller, & Seebach, 2002).

Organic Synthesis and Reaction Mechanisms

Another aspect of its application is observed in studies focusing on the stereochemistry of reactions involving stilbene derivatives. G. Berti (1958) investigated the stereochemistry of the halolactonisation reaction of cis- and trans-stilbene-2-carboxylic acids with halogens. The research demonstrated stereospecific reactions leading to diastereoisomeric lactones, offering valuable information on the influence of stereochemistry on reaction outcomes. This understanding is pivotal in the design of synthetic routes for complex organic molecules, highlighting the significance of stilbene derivatives in organic synthesis and stereochemical studies (Berti, 1958).

Photophysical and Electrochemical Investigations

The photophysical and electrochemical properties of stilbene derivatives have also been a subject of interest. M. Fourati et al. (2013) explored the photophysics and photochemistry of 4,4'-bis(2-benzoxazolyl)stilbene, a derivative with similarities to 4'-(Benzyloxy)-3-hydroxy-cis-stilbene-2-carboxylic acid. The study revealed high fluorescence quantum yields and provided insights into the deactivation pathways of the excited state, including photoisomerization and photocleavage processes. This research contributes to the understanding of the photophysical behaviors of stilbene derivatives, which can be applied in the development of fluorescent probes and materials science (Fourati, Skene, Bazuin, & Prud’homme, 2013).

Safety and Hazards

Wirkmechanismus

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known that benzyloxy compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

It is known that benzyloxy compounds can participate in various chemical reactions, including suzuki–miyaura cross-coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like a boronic ester) with a halide or pseudo-halide using a palladium catalyst .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can be influenced by its chemical structure, and the presence of the benzyloxy group may influence its absorption and distribution within the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the stability of organoboron compounds, which are often used in the synthesis of benzyloxy compounds, can be affected by air and moisture . .

Eigenschaften

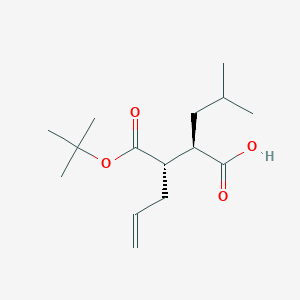

IUPAC Name |

2-hydroxy-6-[(E)-2-(4-phenylmethoxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c23-20-8-4-7-18(21(20)22(24)25)12-9-16-10-13-19(14-11-16)26-15-17-5-2-1-3-6-17/h1-14,23H,15H2,(H,24,25)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZWUULAXUNKKP-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC3=C(C(=CC=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C3=C(C(=CC=C3)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzyloxy)styryl)-6-hydroxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B3104444.png)

![3-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B3104450.png)

![3-[(3-Bromophenoxy)methyl]benzoic acid](/img/structure/B3104471.png)

![[1-(2-Methoxyethyl)cyclobutyl]methanol](/img/structure/B3104505.png)

![1-[3-(5-Methylthiophen-2-yl)phenyl]methanamine](/img/structure/B3104507.png)